molecular formula C19H29NO3 B15256263 Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate

Cat. No.: B15256263
M. Wt: 319.4 g/mol
InChI Key: DZNFOHLHKBCPLP-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate (CAS: 1354962-08-5) is a piperidine derivative with a molecular weight of 319.45 g/mol and a purity of 95% . It features a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 4-propylphenyl substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H29NO3/c1-5-6-14-7-9-15(10-8-14)16-11-12-20(13-17(16)21)18(22)23-19(2,3)4/h7-10,16-17,21H,5-6,11-13H2,1-4H3

InChI Key

DZNFOHLHKBCPLP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperidine compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate and analogous piperidine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Applications Source
This compound 3-OH, 4-(4-propylphenyl) 319.45 Discontinued; high purity (95%). Potential intermediate for drug synthesis. Not explicitly reported.
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-(4-bromobenzyloxy) Not provided Bromine substituent enhances reactivity for cross-coupling reactions. Intermediate in antiviral agent synthesis.
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-(4-methylpentyl) Not provided Synthesized in 86% yield; characterized by NMR and HRMS. Likely intermediate for lipophilic drug candidates.
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-(pyridin-3-yl) 277.36 Pyridine moiety may confer metal-binding or CNS-targeting properties. Safety data available; no GHS classification.
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 3-(1H-tetrazol-5-yl) Not provided Tetrazole group mimics carboxylic acid; antidiabetic activity (IC50 = 7.12 µM). Potential antidiabetic agent.
Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate 4-OH, 4-[2-(trifluoromethyl)phenyl] 343.34 (calculated) Trifluoromethyl group enhances metabolic stability and lipophilicity. Intermediate for neuroactive or anti-inflammatory drugs.

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Bioactivity :

  • The 4-propylphenyl group in the target compound introduces steric bulk and hydrophobicity, which may influence receptor binding or solubility . In contrast, the tetrazole group in tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate enhances hydrogen-bonding capacity, correlating with its antidiabetic activity .
  • Halogenated derivatives (e.g., 4-bromobenzyloxy in compound 2b) are often used in Suzuki-Miyaura cross-coupling reactions to build complex architectures .

Synthetic Utility :

  • The tert-butyl carbamate group is a common protecting group for amines, as seen in the synthesis of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield via Boc protection) .
  • The trifluoromethylphenyl derivative is synthesized via Grignard-like reactions, highlighting the versatility of piperidine scaffolds in medicinal chemistry .

Safety and Handling: Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate requires respiratory and eye protection during handling, though it lacks GHS classification .

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 3-hydroxy-4-(4-propylphenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .
  • Arylation : Introduce the 4-propylphenyl moiety via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability .
  • Hydroxylation : Oxidize intermediate ketones or employ hydroxylation agents like OsO₄ for stereoselective hydroxy group introduction .
  • Purification : Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate/hexane is recommended for isolating the final product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 348.23) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. ORTEP-3 aids in visualizing 3D conformation, critical for stereochemical validation .

Q. What safety precautions are recommended when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as dust may irritate respiratory tracts .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions .
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during hydroxylation .
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies are effective in resolving stereochemical challenges during synthesis?

  • Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods to isolate enantiomers .
  • Stereoselective Oxidation : Sharpless asymmetric dihydroxylation ensures correct hydroxy group configuration .
  • Crystallographic Validation : Compare experimental XRD data with computational models (e.g., DFT) to confirm stereochemistry .

Q. How can researchers address contradictions in structural data from different analytical techniques?

  • Cross-Validation : Combine NMR (solution state) and XRD (solid state) to identify conformational flexibility .
  • Error Analysis : Calculate R-factors in XRD and signal-to-noise ratios in NMR to assess data reliability .
  • Dynamic NMR : Use variable-temperature experiments to detect rotational barriers or tautomerism .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]-labeled competitors) quantify affinity for GPCRs or kinases .
  • CYP450 Inhibition : Use fluorogenic substrates to assess metabolic stability in liver microsomes .
  • Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate therapeutic potential .

Q. How does the hydroxyl group’s position affect the compound’s physicochemical properties?

  • Hydrogen Bonding : The 3-hydroxy group enhances solubility in polar solvents (logP reduction by ~0.5 units) .
  • Bioavailability : Hydroxyl groups improve membrane permeability via H-bond interactions with transporters .
  • Stability : Steric hindrance from the tert-butyl group mitigates oxidation of the hydroxy moiety .

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